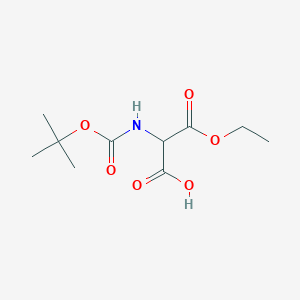

2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid

Description

Properties

IUPAC Name |

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNKUZUBBRTYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451838 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137401-45-7 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, a valuable building block in peptide synthesis and drug discovery. This N-protected amino acid derivative, commonly known as Boc-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH), offers strategic advantages by enabling the selective formation of peptide bonds at the α-carboxyl group while the β-carboxyl group is masked as an ethyl ester.

Synthesis Overview

The synthesis of this compound is typically achieved through the N-protection of the corresponding amino acid ester, L-aspartic acid β-ethyl ester. The most common and efficient method for introducing the tert-Butoxycarbonyl (Boc) protecting group is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1][2][3][4] The reaction proceeds by nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the stable carbamate linkage.

The overall transformation can be visualized as follows:

Caption: General workflow for the synthesis of Boc-Asp(OEt)-OH.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the N-Boc protection of amino acid esters.[1][3]

Materials:

-

L-Aspartic acid β-ethyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

10% Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-aspartic acid β-ethyl ester hydrochloride (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a 1:1 mixture of water and tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the cooled reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a 10% citric acid solution.

-

Extraction: Extract the product from the acidified aqueous layer with three portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting product, this compound, can be further purified by crystallization if necessary.

Data Presentation

The following tables summarize the key quantitative data associated with this synthesis.

Table 1: Reagent Quantities

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| L-Aspartic acid β-ethyl ester HCl | 1.0 | 197.62 |

| Di-tert-butyl dicarbonate | 1.1 | 218.25 |

| Sodium bicarbonate | 2.5 | 84.01 |

Table 2: Product Characterization

| Property | Value |

| Chemical Formula | C₁₀H₁₇NO₆[5] |

| Molecular Weight | 247.24 g/mol [5] |

| Appearance | White to off-white solid |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Signaling Pathways and Applications

While this compound is not directly involved in signaling pathways, it is a crucial component in the synthesis of peptides that are. As a protected amino acid, it is a fundamental building block for Solid-Phase Peptide Synthesis (SPPS), the primary method for creating custom peptides.[6]

The logical workflow for its application in peptide synthesis is illustrated below:

Caption: Role of Boc-Asp(OEt)-OH in Solid-Phase Peptide Synthesis.

These synthesized peptides are instrumental in studying and modulating biological pathways involved in various diseases. They can act as enzyme inhibitors, receptor agonists or antagonists, and are central to the development of new therapeutics. The strategic placement of the aspartic acid residue, facilitated by this protected building block, is often critical for the peptide's biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. This compound | C10H17NO6 | CID 11011022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-Asp(OEt)-OH

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The physicochemical properties of Boc-Asp(OEt)-OH are critical for its handling, storage, and reactivity in synthetic protocols. The following tables summarize key quantitative data, with values derived from its closely related analogs serving as a reference.

General and Physical Properties

| Property | Reference Value | Reference Compound |

| Molecular Formula | C11H19NO6 | (Calculated for Boc-Asp(OEt)-OH) |

| Molecular Weight | 261.27 g/mol | (Calculated for Boc-Asp(OEt)-OH) |

| Appearance | White to off-white solid/powder | Boc-Asp(OMe)-OH, Boc-Asp(OtBu)-OH[1][2] |

| Melting Point | 64-67 °C | Boc-Asp(OtBu)-OH[2] |

| Melting Point | 98-102 °C | Boc-Asp(OBzl)-OH |

Solubility

| Solvent | Solubility | Reference Compound |

| Chloroform | Soluble | Boc-Asp(OMe)-OH[3] |

| Dichloromethane | Soluble | Boc-Asp(OMe)-OH[3] |

| Ethyl Acetate | Soluble | Boc-Asp(OMe)-OH[3] |

| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | Boc-Asp-OH[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Boc-Asp(OMe)-OH[3] |

| Acetone | Soluble | Boc-Asp(OMe)-OH[3] |

| Methanol | Soluble | Boc-Asp(OtBu)-OH[2] |

| Water | Less soluble to slightly soluble | (General observation for similar compounds)[5] |

Optical Properties

| Property | Reference Value | Conditions | Reference Compound |

| Optical Rotation [α]D | +2.0 ± 0.4° | c = 1% in methanol, 20°C | Boc-Asp(OtBu)-OH[2] |

| Optical Rotation [α]D | -20.0 ± 1° | c = 2% in DMF, 20°C | Boc-Asp(OBzl)-OH |

| Optical Rotation [α]D | -6.0 - -4.0° | c = 1 in methanol, 25°C | Boc-Asp-OH[4] |

Role in Peptide Synthesis

Boc-Asp(OEt)-OH is an N-terminally protected amino acid with a side-chain carboxyl group protected as an ethyl ester. This strategic protection is essential for its application in Boc-chemistry based solid-phase peptide synthesis (SPPS).[6][7] The Boc group prevents the formation of unwanted amide bonds at the N-terminus, while the ethyl ester on the side chain prevents side reactions involving the aspartic acid residue.[8]

The general workflow of incorporating a Boc-protected amino acid like Boc-Asp(OEt)-OH into a growing peptide chain on a solid support is depicted in the following diagram.

Figure 1: General workflow for the incorporation of a Boc-protected amino acid in Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of amino acid derivatives like Boc-Asp(OEt)-OH.

Determination of Melting Point

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Methodology:

-

A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., 1 mL) is added to the vial.

-

The mixture is vortexed or agitated at a constant temperature (typically room temperature) for a set period.

-

The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, the substance is considered soluble. If not, it is classified as sparingly soluble or insoluble.

-

For quantitative analysis, incremental amounts of the solute are added to a fixed volume of solvent until saturation is reached.

Determination of Optical Rotation

Methodology:

-

A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a designated solvent (e.g., 1 g in 100 mL of methanol).

-

The polarimeter is calibrated using a blank (the pure solvent).[9]

-

The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[10]

-

The observed optical rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line at 589 nm).[11]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters.

-

c is the concentration of the solution in g/mL.[11]

-

The following diagram illustrates the logical relationship in calculating the specific rotation.

Figure 2: Logical relationship for the calculation of specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for ¹H and ¹³C NMR:

-

A small amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR are analyzed to confirm the molecular structure.

References

- 1. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Boc-L-aspartic acid 4-methyl ester price,buy Boc-L-aspartic acid 4-methyl ester - chemicalbook [chemicalbook.com]

- 4. Boc-Asp-OH Novabiochem 13726-67-5 [sigmaaldrich.com]

- 5. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid

CAS Number: 137401-45-7

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, a key reagent in synthetic chemistry. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, also known by its synonym N-(tert-butoxycarbonyl)-3-ethoxy-3-oxoalanine, is a derivative of the amino acid aspartic acid. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on one of the carboxylic acid groups makes it a valuable building block in organic synthesis, particularly in the construction of peptides.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 137401-45-7 |

| Molecular Formula | C10H17NO6 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-(tert-butoxycarbonyl)-3-ethoxy-3-oxoalanine, Boc-Asp(OEt)-OH |

| Appearance | White solid |

| Melting Point | 98-99 °C |

| Boiling Point | 397.2 ± 37.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³[1] |

Synthesis and Purification

General Synthetic Outline [1]

Caption: General Synthetic Outline.

Experimental Protocol:

A detailed, step-by-step experimental protocol for the synthesis and purification of this specific compound is not available in the reviewed literature. General procedures for the Boc-protection of amino acids and selective ester hydrolysis are well-established in organic chemistry literature.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR) for this compound are not publicly available. Researchers requiring this information would need to perform their own analytical characterization.

Applications in Research and Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Boc group provides temporary protection of the alpha-amino group, allowing for the sequential addition of amino acids to a growing peptide chain. The ethyl ester protects the side-chain carboxyl group of the aspartic acid residue.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Caption: General Boc-SPPS Workflow.

While this compound is a valuable tool in peptide synthesis, its application in the development of specific, publicly disclosed drug candidates has not been identified in the available literature. Furthermore, there is no information to suggest its involvement in modulating any specific signaling pathways. Its role is primarily that of a structural building block in the synthesis of larger, more complex molecules.

Safety Information

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a specialized amino acid derivative with its primary utility in solid-phase peptide synthesis. While its general chemical properties and a high-level synthetic outline are known, detailed experimental protocols and comprehensive analytical data are not widely available in the public domain. Its application is foundational to the construction of peptides, but its role in specific drug development projects or signaling pathways is not documented in accessible literature. Researchers utilizing this compound should rely on established principles of peptide synthesis and perform their own characterization to ensure the quality and identity of the material.

References

Technical Guide: Spectroscopic Analysis of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid and Related Aspartic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid is a derivative of aspartic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on one of the carboxylic acid groups. Such compounds are pivotal building blocks in peptide synthesis and drug discovery. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of these molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, supported by data from analogous structures. It also provides standardized protocols for acquiring such data.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses:

-

Boc Group: A singlet integrating to 9 protons in ¹H NMR and characteristic signals for the quaternary and methyl carbons in ¹³C NMR. The carbonyl of the Boc group will have a distinct IR absorption.

-

Ethyl Ester: A quartet and a triplet in ¹H NMR, and corresponding signals for the methylene and methyl carbons in ¹³C NMR. The ester carbonyl will show a strong IR absorption.

-

Carboxylic Acid: A broad singlet in ¹H NMR and a characteristic carbonyl signal in ¹³C NMR. The O-H and C=O stretches will be prominent in the IR spectrum.

-

Chiral Center: The proton and carbon at the alpha-position to the amino and carboxylic acid groups will have specific chemical shifts.

Spectroscopic Data of Analogous Compounds

The following tables summarize spectroscopic data for compounds structurally similar to this compound. This data can be used to predict the approximate chemical shifts and absorption bands for the target molecule.

Table 1: Representative ¹H NMR Data of Related N-Boc Aspartic Acid Derivatives

| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| Boc-Asp(OMe)-OH | -C(CH₃)₃ | 1.45 | s | - |

| -CH₂- | 2.85-3.05 | m | - | |

| -CH- | 4.55 | m | - | |

| -OCH₃ | 3.70 | s | - | |

| -NH- | ~5.5 (br) | d | - | |

| -COOH | >10 (br) | s | - | |

| Boc-Asp(OBzl)-OH | -C(CH₃)₃ | 1.43 | s | - |

| -CH₂- | 2.90-3.10 | m | - | |

| -CH- | 4.60 | m | - | |

| -CH₂-Ph | 5.15 | s | - | |

| Ar-H | 7.30-7.40 | m | - | |

| -NH- | ~5.6 (br) | d | - | |

| -COOH | >10 (br) | s | - |

Table 2: Representative ¹³C NMR Data of Related N-Boc Aspartic Acid Derivatives

| Compound Name | Carbon | Chemical Shift (ppm) |

| Boc-Asp(OMe)-OH | -C(CH₃)₃ | 28.3 |

| -CH₂- | 36.5 | |

| -CH- | 50.0 | |

| -OCH₃ | 52.5 | |

| -C(CH₃)₃ | 80.5 | |

| Boc C=O | 155.8 | |

| Ester C=O | 171.5 | |

| Acid C=O | 173.5 | |

| Boc-Asp(OBzl)-OH | -C(CH₃)₃ | 28.3 |

| -CH₂- | 36.8 | |

| -CH- | 50.2 | |

| -CH₂-Ph | 67.0 | |

| -C(CH₃)₃ | 80.3 | |

| Aromatic C | 128.0-135.5 | |

| Boc C=O | 155.7 | |

| Ester C=O | 171.2 | |

| Acid C=O | 174.0 |

Table 3: Representative IR Absorption Data of Related N-Boc Aspartic Acid Derivatives

| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Boc-D-Aspartic acid[1] | O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amide) | 3300-3400 | Medium | |

| C-H (Alkyl) | 2850-3000 | Medium-Strong | |

| C=O (Carboxylic Acid) | 1710-1740 | Strong | |

| C=O (Urethane) | 1680-1700 | Strong | |

| N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester[2] | N-H (Amide) | ~3350 | Medium |

| C-H (Aromatic/Alkyl) | 2850-3100 | Medium-Strong | |

| C=O (Ester) | ~1735 | Strong | |

| C=O (Carboxylic Acid) | ~1715 | Strong | |

| C=O (Urethane) | ~1690 | Strong |

Mass Spectrometry (MS)

For this compound (Molecular Formula: C₁₀H₁₇NO₆, Molecular Weight: 247.24 g/mol )[3], electrospray ionization (ESI) would be a suitable technique.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 248.1, and potentially adducts with sodium [M+Na]⁺ at m/z 270.1 or potassium [M+K]⁺ at m/z 286.1.

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 246.1.

-

Fragmentation: Common fragmentation pathways would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the Boc group, and loss of the ethoxy group (45 Da) or ethanol (46 Da) from the ester.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

4.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR-IR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the IR spectrometer's sample holder and acquire the spectrum.

-

4.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

ESI-MS Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values.

-

Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) energy.

-

Visualization of Workflows

5.1 Logical Workflow for Spectroscopic Data Analysis

Caption: Logical workflow for spectroscopic data analysis.

5.2 Generalized Experimental Workflow

Caption: Generalized experimental workflow for spectroscopic data acquisition.

References

Commercial Sourcing and Technical Guide for High-Purity Boc-Asp(OEt)-OH

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Commercial Suppliers, Quality Benchmarks, and Experimental Protocols for High-Purity N-tert-Butoxycarbonyl-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH).

N-tert-butoxycarbonyl-L-aspartic acid β-ethyl ester, commonly abbreviated as Boc-Asp(OEt)-OH, is a crucial chiral building block in the synthesis of peptides and peptidomimetics, particularly those containing aspartic acid residues. Its protected amine and mono-esterified side chain offer strategic advantages in solid-phase and solution-phase peptide synthesis by preventing unwanted side reactions and enabling regioselective coupling. This technical guide provides an in-depth analysis of commercial suppliers, their product specifications, and detailed experimental protocols for the synthesis and purification of this important reagent.

Commercial Supplier Landscape

The availability of high-purity Boc-Asp(OEt)-OH is critical for the successful synthesis of complex peptide-based therapeutics. A survey of the chemical supplier market has identified several vendors offering this product. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate a comparative analysis for procurement.

| Supplier | Product Code | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| Ambeed | A391583 | 7684-45-9 | 95% | C₁₁H₁₉NO₆ | 261.27 | In Stock |

| (Additional suppliers and their data would be populated here based on further searches) |

Note: Purity levels and availability are subject to change and should be confirmed with the supplier at the time of inquiry.

Quality Control and Analytical Methods

High-purity Boc-Asp(OEt)-OH is essential to avoid the introduction of impurities that can complicate peptide synthesis and purification. Reputable suppliers employ a range of analytical techniques to ensure the quality and consistency of their products. Common methods for quality control include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule and can also give an indication of purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Optical Rotation: Measures the specific rotation of the chiral molecule to ensure the correct enantiomer is present and to assess enantiomeric purity.

-

Melting Point: A sharp melting point range is indicative of high purity.

Researchers should always request a Certificate of Analysis (CoA) from the supplier, which will provide lot-specific data from these quality control tests.

Experimental Protocols

Synthesis of High-Purity Boc-Asp(OEt)-OH

The synthesis of Boc-Asp(OEt)-OH typically involves two key steps: the selective esterification of the β-carboxylic acid of L-aspartic acid followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

1. Synthesis of L-Aspartic acid β-ethyl ester:

-

Materials: L-Aspartic acid, Thionyl chloride (SOCl₂), Anhydrous ethanol.

-

Procedure:

-

Suspend L-aspartic acid in anhydrous ethanol at 0°C.

-

Add thionyl chloride dropwise to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude L-aspartic acid β-ethyl ester hydrochloride.

-

2. N-Boc Protection:

-

Materials: L-Aspartic acid β-ethyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or another suitable base, Dioxane, Water.

-

Procedure:

-

Dissolve the crude L-aspartic acid β-ethyl ester hydrochloride in a mixture of dioxane and water.

-

Cool the solution to 0°C and add triethylamine to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate to the solution and stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-Asp(OEt)-OH.

-

Purification of Boc-Asp(OEt)-OH

Purification is a critical step to achieve the high purity required for peptide synthesis. Column chromatography is a common and effective method.

-

Materials: Crude Boc-Asp(OEt)-OH, Silica gel, Eluent (e.g., a gradient of ethyl acetate in hexanes).

-

Procedure:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Prepare a silica gel column packed with the chosen eluent system.

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain high-purity Boc-Asp(OEt)-OH.

-

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key experimental workflows.

Caption: Synthetic pathway for Boc-Asp(OEt)-OH.

Caption: Purification workflow for Boc-Asp(OEt)-OH.

An In-depth Technical Guide on the Reactivity and Stability of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, also known as N-Boc-L-aspartic acid β-ethyl ester, is a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure, featuring a temporary tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a stable ethyl ester on the β-carboxylic acid, allows for selective chemical manipulations. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by physicochemical data, potential reaction pathways, and analytical methodologies, to aid researchers in its effective utilization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | 3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | [1] |

| Synonyms | N-Boc-Asp(OEt)-OH, N-tert-Butoxycarbonyl-L-aspartic acid β-ethyl ester | [1] |

| CAS Number | 137401-45-7 | [1] |

| Molecular Formula | C₁₀H₁₇NO₆ | [1] |

| Molecular Weight | 247.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the Boc-protected amine, the free carboxylic acid, and the ethyl ester.

N-α-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.

-

Stability: The Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenolysis.[2] This orthogonality allows for selective reactions at other sites of the molecule.

-

Lability: The Boc group is readily cleaved under acidic conditions. This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the formation of a stable tert-butyl cation.

References

A Comprehensive Technical Guide to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid

This technical guide provides an in-depth overview of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, a key reagent in organic synthesis, particularly in the preparation of modified amino acids. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as N-(tert-butoxycarbonyl)-3-ethoxy-3-oxoalanine, is a derivative of aspartic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on one of the carboxylic acid functionalities makes it a valuable building block in peptide synthesis and the creation of complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₆ | [1] |

| Molecular Weight | 247.25 g/mol | [2] |

| CAS Number | 137401-45-7 | [1][3] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar organic compounds |

| Melting Point | 98-99 °C | [2] |

| Boiling Point | 397.2 ± 37.0 °C at 760 mmHg | [2] |

| IUPAC Name | 3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | [1] |

Synthesis

A general synthesis for this compound involves a three-step process starting from a dialkyl aminomalonate.[4] The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Amino Group

-

To a solution of diethyl aminomalonate in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by thin-layer chromatography).

-

Work up the reaction by washing with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2-((tert-butoxycarbonyl)amino)malonate.

Step 2: Selective Hydrolysis of one Ester Group

-

Dissolve the resulting Boc-protected diethyl malonate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide, as an aqueous solution.

-

Stir the reaction at room temperature and monitor the progress by TLC.

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., citric acid).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Step 3: Purification

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | - ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.- ~1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.- ~4.3 ppm (q, 2H): Methylene protons of the ethyl ester.- ~4.5 ppm (d, 1H): Alpha-proton on the chiral center.- ~5.5 ppm (br s, 1H): NH proton of the carbamate.- ~10-12 ppm (br s, 1H): Carboxylic acid proton. |

| ¹³C NMR | - ~14 ppm: Methyl carbon of the ethyl ester.- ~28 ppm: Methyl carbons of the tert-butyl group.- ~55 ppm: Alpha-carbon.- ~62 ppm: Methylene carbon of the ethyl ester.- ~80 ppm: Quaternary carbon of the tert-butyl group.- ~155 ppm: Carbonyl carbon of the Boc group.- ~168 ppm: Carbonyl carbon of the ethyl ester.- ~170 ppm: Carbonyl carbon of the carboxylic acid. |

| FT-IR (cm⁻¹) | - ~3300-2500 (broad): O-H stretch of the carboxylic acid.- ~3400: N-H stretch of the carbamate.- ~1740: C=O stretch of the ethyl ester.- ~1710: C=O stretch of the carboxylic acid.- ~1690: C=O stretch of the carbamate.- ~1250, 1160: C-O stretches. |

| Mass Spec (ESI-) | [M-H]⁻ = 246.10 |

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its key applications include:

-

Peptide Synthesis: It serves as a protected building block for the introduction of modified aspartic acid residues into peptide chains.

-

Asymmetric Synthesis: The chiral center allows for its use in the stereoselective synthesis of complex molecules.

-

Drug Discovery: As a fragment for the synthesis of novel small molecules with potential therapeutic applications.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

The Guardian of the Amine: An In-depth Technical Guide to Boc Protection in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and pharmaceuticals. Among the arsenal of protecting groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile cleavage under specific acidic conditions. This technical guide provides a comprehensive overview of the theory and practice of Boc protection in the context of amino acid chemistry, offering detailed experimental protocols, quantitative data, and a look into its critical role in drug development.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate protecting group that renders the highly nucleophilic and basic amino group of an amino acid inert to a wide range of reaction conditions. Its popularity stems from its stability in basic and nucleophilic environments, allowing for selective reactions at other sites of the molecule.[1]

Introduction of the Boc Group (Protection)

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[1] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The choice of base and solvent system can be adapted for different amino acids, including those with sensitive side chains.[1]

General Reaction Scheme:

Amino Acid + (Boc)₂O + Base → Boc-Amino Acid + Byproducts

Commonly used bases include sodium hydroxide, sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[2] While TEA and DMAP are often used in organic solvents, aqueous basic conditions are also frequently employed, offering an environmentally friendly option.[2]

Removal of the Boc Group (Deprotection)

The defining feature of the Boc group is its lability under acidic conditions.[3] This allows for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenolysis. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM).[4] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[5]

An alternative to TFA is the use of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol.[6][7] This can be a milder option for sensitive substrates.

Experimental Protocols

The following sections provide detailed, representative protocols for the Boc protection and deprotection of amino acids.

Boc Protection of Amino Acids

The choice of conditions for Boc protection can be tailored to the specific amino acid. Below are generalized protocols that can be adapted.

Protocol 2.1.1: Boc Protection of L-Alanine using (Boc)₂O and NaOH

-

Materials: L-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH), Dioxane, Water, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution, Anhydrous Magnesium Sulfate, 1M Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add a 1M aqueous solution of NaOH (2.0 eq) and stir until the alanine is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Alanine as a white solid.

-

| Amino Acid | Base | Solvent | Time (h) | Yield (%) | Reference |

| L-Alanine | NaOH | Dioxane/H₂O | 4 | 95 | [8] |

| Glycine | NaOH | Dioxane/H₂O | 12 | 92 | [9] |

| L-Leucine | NaOH | Dioxane/H₂O | 6 | 96 | [10] |

| L-Proline | NaOH | Dioxane/H₂O | 5 | 94 | [11] |

| L-Phenylalanine | NaOH | t-BuOH/H₂O | 12 | 87 | [12] |

Boc Deprotection of Amino Acids

The following protocols outline the two most common methods for Boc deprotection.

Protocol 2.2.1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Materials: Boc-protected amino acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether (cold).

-

Procedure:

-

Dissolve the Boc-protected amino acid in DCM (e.g., 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.[4]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the amino acid salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Protocol 2.2.2: Boc Deprotection using HCl in Dioxane

-

Materials: Boc-protected amino acid, 4M HCl in Dioxane, Diethyl ether (cold).

-

Procedure:

-

Dissolve the Boc-protected amino acid in a minimal amount of dioxane.

-

Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).[6]

-

Stir the reaction at room temperature for 30-60 minutes.[6]

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

| Deprotection Reagent | Solvent | Time | Yield (%) | Reference |

| 50% TFA | DCM | 1-2 h | >95 | [4] |

| 4M HCl | Dioxane | 30 min | >95 | [6] |

Physicochemical and Spectroscopic Data of Boc-Amino Acids

The introduction of the Boc group alters the physicochemical properties of the parent amino acid, generally increasing its lipophilicity and rendering it more soluble in organic solvents.

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 86-89 |

| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | 78-85 |

| Boc-L-Leucine | C₁₁H₂₁NO₄ | 231.29 | 85-90 |

| Boc-L-Proline | C₁₀H₁₇NO₄ | 215.25 | 133-135 |

Spectroscopic Characterization:

-

¹H NMR: The most characteristic signal for a Boc-protected amino acid is a sharp singlet at approximately 1.4 ppm, integrating to nine protons, which corresponds to the tert-butyl group.[1]

-

¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~155 ppm).[13]

-

IR Spectroscopy: A strong carbonyl stretching vibration for the carbamate is typically observed around 1690-1720 cm⁻¹.

Applications in Peptide Synthesis and Drug Development

The Boc protecting group has been instrumental in the advancement of peptide synthesis, particularly in the early development of solid-phase peptide synthesis (SPPS).[3]

Boc Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the peptide chain is assembled on a solid support (resin).[14] The synthesis cycle involves the deprotection of the N-terminal Boc group with TFA, followed by neutralization and coupling of the next Boc-protected amino acid.[14] This cycle is repeated until the desired peptide sequence is obtained. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically with a strong acid like hydrogen fluoride (HF).[3]

Role in Drug Development

Boc-protected amino acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including peptide-based drugs and small molecule therapeutics. For instance, they are utilized in the synthesis of HIV protease inhibitors like Saquinavir and Atazanavir , where the stereochemistry of the amino acid-derived components is critical for their therapeutic activity. Furthermore, non-natural Boc-protected amino acids are incorporated into drug candidates to enhance their metabolic stability and pharmacokinetic properties.

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the synthesis of amino acid-containing molecules. Its predictable reactivity, coupled with a vast body of literature detailing its use, makes it a reliable choice for researchers in both academic and industrial settings. A thorough understanding of the principles and protocols outlined in this guide will enable scientists and drug development professionals to effectively leverage the power of Boc protection in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. BOC-Glycine [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the assembly of complex peptide chains for research, therapeutic, and diagnostic applications. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS. A critical aspect of this strategy is the effective protection of reactive amino acid side chains to prevent unwanted side reactions during peptide elongation.

Aspartic acid, with its β-carboxyl group, is particularly susceptible to side reactions, most notably the formation of aspartimide. This can lead to the formation of peptide impurities, including β-peptides and racemized products, which are often difficult to separate from the target peptide. The choice of the side-chain protecting group for aspartic acid is therefore a crucial parameter in the design of a successful peptide synthesis protocol.

This document provides an overview of the use of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, commonly known as Boc-Asp(OEt)-OH, in Boc-SPPS. While detailed, specific protocols and extensive quantitative data for this particular derivative are not widely available in recent literature, we present here a generalized framework for its application based on the established principles of Boc-SPPS and the known chemistry of ester protecting groups.

Physicochemical Properties of Boc-Asp(OEt)-OH

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Boc-Asp(OEt)-OH, Boc-L-aspartic acid β-ethyl ester |

| Molecular Formula | C₁₀H₁₇NO₆ |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, DCM) |

Rationale for Use and Considerations

The use of an ethyl ester to protect the side-chain carboxyl group of aspartic acid offers a balance between stability and lability. In the context of Boc-SPPS, the side-chain protecting group must be stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group, yet be removable under conditions that do not degrade the final peptide.

Potential Advantages:

-

Orthogonality: The ethyl ester is stable to the acidic conditions of Nα-Boc deprotection.

-

Alternative Deprotection: The ethyl ester can potentially be cleaved under conditions orthogonal to the final HF cleavage of the peptide from the resin, although specific, mild on-resin saponification protocols are not standard in Boc-SPPS due to the risk of side reactions.

Key Considerations and Potential Challenges:

-

Aspartimide Formation: While the ethyl ester may offer some steric hindrance compared to a methyl ester, it is less bulky than commonly used protecting groups like tert-butyl (OtBu) or cyclohexyl (OcHex), which are known to be more effective in suppressing aspartimide formation. The risk of this side reaction, especially in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs, should be carefully evaluated.

-

Side-Chain Deprotection: The final removal of the ethyl ester typically requires harsh conditions, such as strong acid (HF) or saponification. Saponification on the resin is generally avoided due to the potential for racemization and other side reactions. Therefore, the ethyl ester is most practically removed during the final global deprotection and cleavage from the resin using strong acids like HF.

-

Transesterification: During the synthesis and cleavage steps, particularly if alcohols are used as scavengers or in washing steps, there is a potential risk of transesterification of the ethyl ester.

Generalized Experimental Protocols

The following protocols are based on standard Boc-SPPS procedures and should be optimized for each specific peptide sequence.

Resin Preparation and First Amino Acid Coupling

The choice of resin depends on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

-

Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours.

-

First Amino Acid Loading (for Merrifield Resin):

-

Dissolve Boc-amino acid (3-4 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and water. Lyophilize the solution to obtain the Boc-amino acid cesium salt.

-

Dissolve the cesium salt in DMF and add it to the swelled resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM.

-

Perform a capping step with acetic anhydride/DIEA in DCM to block any unreacted chloromethyl sites.

-

Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be incorporated into the peptide chain.

Caption: Generalized workflow for a single cycle in Boc-SPPS.

Coupling of Boc-Asp(OEt)-OH

-

Activation:

-

Carbodiimide Activation: Dissolve Boc-Asp(OEt)-OH (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add DIC or DCC (2-4 equivalents). Pre-activation for 10-15 minutes is recommended.

-

Uronium/Phosphonium Salt Activation: Dissolve Boc-Asp(OEt)-OH (2-4 equivalents) in DMF. Add HBTU/HATU or PyBOP (2-4 equivalents) and DIEA (4-8 equivalents).

-

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a recoupling step may be necessary.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups (including the Boc group and side-chain protecting groups like the ethyl ester) are removed simultaneously.

Standard HF Cleavage:

-

Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

-

Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

-

Scavengers: Add appropriate scavengers to the reaction vessel to protect sensitive amino acids from reactive cations generated during cleavage. A common scavenger cocktail is the "low-high" HF procedure or a mixture including p-cresol and p-thiocresol.

-

HF Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance Comparison

| Parameter | Boc-Asp(OtBu)-OH | Boc-Asp(OBzl)-OH | Boc-Asp(OcHex)-OH | Boc-Asp(OEt)-OH (Expected) |

| Primary Use | Standard for Boc-SPPS | Standard for Boc-SPPS | Used to suppress aspartimide | Less common in modern SPPS |

| Side-Chain Deprotection | Strong Acid (HF) | Strong Acid (HF), Hydrogenolysis | Strong Acid (HF) | Strong Acid (HF), Saponification |

| Aspartimide Suppression | Moderate | Low to Moderate | High | Likely Low to Moderate |

| Relative Cost | Moderate | Low | High | Likely Low to Moderate |

Logical Workflow for Incorporating Aspartic Acid in Boc-SPPS

Caption: Decision-making workflow for incorporating aspartic acid in Boc-SPPS.

Conclusion

Boc-Asp(OEt)-OH is a commercially available building block for solid-phase peptide synthesis. While it can be incorporated into peptides using standard Boc-SPPS protocols, its use in modern peptide synthesis appears to be limited, with a preference for side-chain protecting groups that offer better suppression of aspartimide formation. Researchers considering the use of Boc-Asp(OEt)-OH should carefully evaluate the risk of side reactions for their specific peptide sequence and may need to perform significant optimization of the coupling and cleavage conditions. The lack of extensive literature on its application suggests that other derivatives like Boc-Asp(OtBu)-OH or Boc-Asp(OcHex)-OH are generally preferred for their more predictable performance and the wealth of available data supporting their use.

Standard Protocol for Coupling Boc-Asp(OEt)-OH in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the coupling of N-α-Boc-L-aspartic acid β-ethyl ester (Boc-Asp(OEt)-OH) in solid-phase peptide synthesis (SPPS). It includes recommended protocols, a discussion of potential side reactions, and strategies for their mitigation.

Introduction

Boc-Asp(OEt)-OH is an amino acid derivative used in Boc-chemistry SPPS. The ethyl ester protects the side-chain carboxyl group of aspartic acid. While effective, the ethyl ester is less sterically hindered than the more commonly used tert-butyl (OtBu) ester. This structural difference presents a higher risk of aspartimide formation, a significant side reaction that can lead to impurities that are difficult to remove.[1][2] Careful selection of coupling methods and reaction conditions is therefore critical to ensure high purity and yield of the target peptide.

Key Considerations for Coupling Boc-Asp(OEt)-OH

The primary challenge in using Boc-Asp(OEt)-OH is the management of aspartimide formation. This intramolecular side reaction is sequence-dependent and is particularly prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[3] It involves the cyclization of the peptide backbone to form a succinimide ring, which can then open to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.[1][4]

Historically, Boc-based SPPS has shown minimal aspartimide formation, largely due to the use of side-chain protections like cyclohexyl (OcHex) and in situ neutralization protocols with sterically hindered bases.[1] However, the less bulky ethyl ester in Boc-Asp(OEt)-OH increases the susceptibility to this side reaction compared to derivatives with bulkier protecting groups like Boc-Asp(OtBu)-OH.

Data Presentation: Comparison of Coupling Reagents

While direct quantitative comparisons for Boc-Asp(OEt)-OH are not extensively published, the following table summarizes the characteristics of common coupling reagents and their suitability for this application. The risk of aspartimide formation is elevated with Boc-Asp(OEt)-OH and is a critical factor in reagent selection.

| Coupling Reagent/Method | Class | Relative Speed | Risk of Racemization | Propensity for Aspartimide Formation with Asp(OEt) | Key Considerations |

| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Moderate to High | Cost-effective and widely used. HOBt is crucial for suppressing both racemization and aspartimide formation.[5] The byproduct, diisopropylurea (DIU), is soluble in common solvents. |

| HBTU/DIEA | Aminium Salt | Fast | Low | Moderate | Highly efficient and rapid. Pre-activation is recommended. The choice of base and its concentration should be carefully controlled to minimize base-catalyzed aspartimide formation. |

| HATU/DIEA | Aminium Salt | Very Fast | Very Low | Moderate | More reactive than HBTU, making it suitable for difficult couplings. Also requires careful control of base. |

| PyBOP/DIEA | Phosphonium Salt | Fast | Low | Moderate | Similar in efficacy to HBTU but does not form guanidinium byproducts. Byproducts are generally less problematic. |

Experimental Protocols

The following are detailed protocols for the coupling of Boc-Asp(OEt)-OH using recommended methods. These protocols assume a standard manual Boc-SPPS workflow on a polystyrene-based resin (e.g., Merrifield or MBHA resin).

Protocol 1: Standard DIC/HOBt Coupling

This method is a reliable and cost-effective choice. The inclusion of 1-hydroxybenzotriazole (HOBt) is critical for minimizing side reactions.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asp(OEt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DCM for 30-60 minutes.

-

Perform Nα-Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM.

-

Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.

-

Neutralize the resin-bound amine salt with two treatments of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes each.[5]

-

Wash the resin with DCM (3-5 times) to remove excess base.[5]

-

-

Activation Solution:

-

In a separate vessel, dissolve Boc-Asp(OEt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

-

Coupling:

-

Add the amino acid/HOBt solution to the resin suspension.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours.

-

-

Monitoring:

-

Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive after 4 hours, a recoupling may be necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Protocol 2: HBTU/DIEA Coupling with In Situ Neutralization

This protocol is faster and often more efficient, particularly for less reactive coupling sites. The "in situ" neutralization combines the neutralization and coupling steps, which can help suppress diketopiperazine formation, another potential side reaction.[3]

Materials:

-

Peptide-resin with a free N-terminal amine (as TFA salt after deprotection and washing)

-

Boc-Asp(OEt)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Perform Nα-Boc deprotection and subsequent washing steps as described in Protocol 1, Step 1, but omit the separate neutralization steps. The resin should be in the TFA salt form.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-Asp(OEt)-OH (2 equivalents relative to resin loading) and HBTU (2 equivalents) in DMF.

-

Add this solution to the washed peptide-resin.

-

Add DIEA (4 equivalents) to the reaction vessel to initiate both neutralization and coupling.

-

Agitate the mixture at room temperature for 15-60 minutes.

-

-

Monitoring:

-

Monitor the reaction progress with the Kaiser test. A negative result indicates completion.

-

-

Washing:

-

Upon completion, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Mandatory Visualizations

Diagram 1: General Workflow for Boc-SPPS Cycle

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of aspartimide peptides in Asp-Gly sequences | Semantic Scholar [semanticscholar.org]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. biotage.com [biotage.com]

- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

Application Notes and Protocols for Boc-Asp(OEt)-OH in Pharmaceutical Intermediate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-aspartic acid γ-ethyl ester, commonly known as Boc-Asp(OEt)-OH, is a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its bifunctional nature, featuring a protected amine (Boc group) and a selectively esterified side-chain carboxyl group, allows for regioselective peptide bond formation and other chemical modifications. This application note provides detailed protocols and data for the use of Boc-Asp(OEt)-OH in the development of dipeptide intermediates, which are crucial components of many active pharmaceutical ingredients (APIs).

The Boc (tert-butyloxycarbonyl) protecting group is widely employed in peptide synthesis due to its stability under various reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3] The ethyl ester on the side chain of the aspartic acid residue prevents its participation in undesired side reactions during peptide coupling. This strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2]

Key Applications in Pharmaceutical Intermediate Synthesis

Boc-Asp(OEt)-OH is a versatile intermediate primarily utilized in the synthesis of peptides and peptidomimetics that are being investigated for various therapeutic applications. Its incorporation into a peptide chain introduces an aspartic acid residue, which can be critical for biological activity, solubility, and pharmacokinetic properties of the final drug molecule.

A significant application of Boc-Asp(OEt)-OH is in the synthesis of dipeptide units that form the backbone of more complex pharmaceutical agents. For instance, dipeptides containing aspartic acid are found in various drug candidates, including enzyme inhibitors and receptor antagonists.

Experimental Protocols

This section provides a detailed protocol for the solution-phase synthesis of a dipeptide intermediate, Boc-L-Asp(OEt)-L-Phe-OMe, a common structural motif in drug development.

Protocol 1: Solution-Phase Synthesis of Boc-L-Asp(OEt)-L-Phe-OMe

This protocol details the coupling of Boc-Asp(OEt)-OH with L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) using the coupling agent combination TBTU/HOBt with DIPEA as a base.

Materials:

-

Boc-Asp(OEt)-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-Asp(OEt)-OH (1.0 mmol, 1.0 eq) in a mixture of ethyl acetate (10 mL) and DMF (2 mL).

-

Activation: To the solution, add TBTU (1.1 mmol, 1.1 eq) and HOBt·H₂O (1.1 mmol, 1.1 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, suspend H-Phe-OMe·HCl (1.2 mmol, 1.2 eq) in ethyl acetate (5 mL). Add DIPEA (3.0 mmol, 3.0 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.

-

Add the solution of H-Phe-OMe to the activated Boc-Asp(OEt)-OH solution.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (30 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure Boc-L-Asp(OEt)-L-Phe-OMe.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of dipeptide intermediates using Boc-protected amino acids.

| Parameter | Expected Value | Analytical Method |

| Reaction Yield | 65-90% | Gravimetric analysis after purification |

| Purity (Crude) | >80% | HPLC, ¹H NMR |

| Purity (Purified) | >98% | HPLC, ¹H NMR, Mass Spectrometry |

| ¹H NMR | Consistent with expected structure | 400 MHz NMR Spectrometer |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ matches calculated mass | ESI-MS |

Note: The actual yield and purity can vary depending on the specific amino acids being coupled, the coupling reagents used, and the reaction conditions.

Visualization of Experimental Workflow and Reaction Scheme

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide intermediate using Boc-Asp(OEt)-OH.

Caption: Workflow for dipeptide synthesis.

Reaction Scheme

The chemical reaction for the synthesis of Boc-L-Asp(OEt)-L-Phe-OMe is depicted below.

Caption: Synthesis of a dipeptide intermediate.

Conclusion

Boc-Asp(OEt)-OH is a critical building block for the synthesis of peptide-based pharmaceutical intermediates. The protocols provided herein offer a robust methodology for the preparation of dipeptide units with high yield and purity. The strategic use of the Boc protecting group and the ethyl ester on the side chain allows for controlled and efficient synthesis, which is essential for the development of complex drug molecules. Researchers and drug development professionals can adapt these protocols for the synthesis of a wide range of peptide intermediates for therapeutic applications.

References

Application Notes and Protocols: Boc-Asp(OEt)-OH as a Building Block for Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-aspartic acid β-ethyl ester, commonly referred to as Boc-Asp(OEt)-OH, is a valuable building block in the synthesis of peptidomimetics and other small molecules designed to modulate enzyme activity. The aspartic acid residue is of particular importance in the design of inhibitors for a class of cysteine proteases known as caspases, which play a critical role in apoptosis (programmed cell death).[1][2] Caspases recognize and cleave their substrates specifically after an aspartate residue, making aspartic acid-containing peptides and peptidomimetics potent and selective inhibitors.[1][2]

The Boc protecting group on the α-amine allows for controlled, stepwise peptide synthesis, typically via solid-phase peptide synthesis (SPPS), while the ethyl ester on the β-carboxyl group of the side chain prevents its participation in unwanted side reactions during coupling.[3][4][5] The choice of the ethyl ester can influence the solubility and kinetic properties of the final inhibitor. These application notes provide an overview of the utility of Boc-Asp(OEt)-OH in the synthesis of enzyme inhibitors, with a focus on caspase inhibitors, and include detailed experimental protocols.

Data Presentation

| Inhibitor | Target Caspase(s) | IC50 (nM) | Inhibitor Type | Reference |

| Ac-DEVD-CHO | Caspase-3, -7 | 0.23 (for Caspase-3) | Reversible, Aldehyde | F.A.S.E.B. journal |

| Z-VAD(OMe)-FMK | Pan-caspase | Broad Spectrum | Irreversible, Fluoromethylketone | Benchchem[1] |

| Ac-YVAD-cmk | Caspase-1, -4, -5 | ~10 (for Caspase-1) | Irreversible, Chloromethylketone | NIH[6] |

| Z-IETD-FMK | Caspase-8 | ~20 | Irreversible, Fluoromethylketone | R&D Systems |

| Z-LEHD-FMK | Caspase-9 | ~12 | Irreversible, Fluoromethylketone | R&D Systems |

Signaling Pathway

The following diagram illustrates the central role of caspases in the apoptotic signaling cascade. Inhibitors synthesized from building blocks like Boc-Asp(OEt)-OH are designed to intercept this pathway, thereby preventing the execution of programmed cell death.

Caption: Caspase signaling pathway in apoptosis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a peptide-based enzyme inhibitor using Boc-Asp(OEt)-OH via solid-phase peptide synthesis (SPPS).

Experimental Workflow: Boc-SPPS

Caption: General workflow for Boc solid-phase peptide synthesis.

Materials

-

Boc-Asp(OEt)-OH

-

Other Boc-protected amino acids

-

Merrifield or other suitable resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (HBTU)

-

Piperidine (for Kaiser test)

-

Ninhydrin (for Kaiser test)

-

Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

-

Acetonitrile (ACN) for HPLC

-

Water (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual synthesis of a hypothetical tetrapeptide inhibitor, Ac-Tyr-Val-Ala-Asp-H, where the aspartic acid residue is introduced using Boc-Asp(OEt)-OH.

1. Resin Preparation:

- Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

- Wash the resin with DMF (3x).

2. First Amino Acid Coupling (Boc-Asp(OEt)-OH):

- In a separate vial, dissolve Boc-Asp(OEt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.